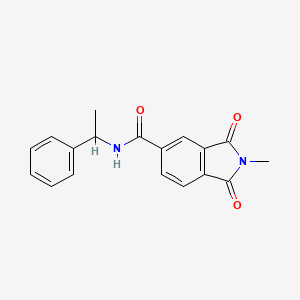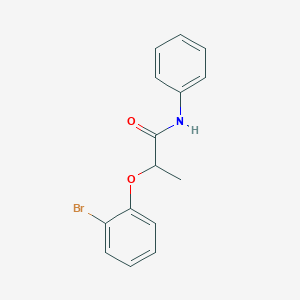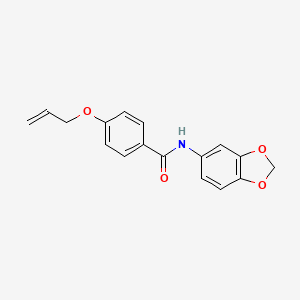![molecular formula C18H17NO4 B4403068 4-{[(4-acetylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403068.png)
4-{[(4-acetylphenyl)amino]carbonyl}phenyl propionate
Vue d'ensemble
Description
4-{[(4-acetylphenyl)amino]carbonyl}phenyl propionate, also known as APCP, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule has a unique structure that makes it useful for investigating various biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of 4-{[(4-acetylphenyl)amino]carbonyl}phenyl propionate involves its ability to bind to the active site of enzymes and inhibit their activity. Specifically, this compound has been shown to bind to the catalytic domain of phospholipase A2 and block its ability to hydrolyze phospholipids. This results in a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit the activity of enzymes involved in inflammation and pain. In animal models, this compound has been shown to reduce inflammation and pain in various tissues such as the joints, lungs, and skin. It has also been shown to reduce tumor growth and angiogenesis in cancer models. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[(4-acetylphenyl)amino]carbonyl}phenyl propionate in lab experiments is its specificity for certain enzymes. By selectively inhibiting the activity of specific enzymes, researchers can investigate their roles in various physiological processes. However, one limitation of using this compound is its potential for off-target effects. Since this compound can bind to other proteins besides its intended target, researchers must be careful in interpreting their results.
Orientations Futures
There are several future directions for research involving 4-{[(4-acetylphenyl)amino]carbonyl}phenyl propionate. One area of interest is its potential for treating various inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, this compound may have potential for treating cancer by inhibiting tumor growth and angiogenesis. Further research is also needed to investigate the off-target effects of this compound and to develop more specific inhibitors of target enzymes. Finally, the development of new synthesis methods for this compound may lead to improved purity and yield, making it more accessible for scientific research.
Applications De Recherche Scientifique
4-{[(4-acetylphenyl)amino]carbonyl}phenyl propionate has been studied extensively for its potential applications in scientific research. It has been shown to inhibit the activity of various enzymes such as phospholipase A2, cyclooxygenase, and lipoxygenase. These enzymes play important roles in inflammation, pain, and other physiological processes. By inhibiting their activity, this compound may have therapeutic potential for treating various diseases such as arthritis, cancer, and cardiovascular disease.
Propriétés
IUPAC Name |
[4-[(4-acetylphenyl)carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-3-17(21)23-16-10-6-14(7-11-16)18(22)19-15-8-4-13(5-9-15)12(2)20/h4-11H,3H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWNLQISXYFKGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4402993.png)



![methyl 2,4-dichloro-5-[(2-oxo-1-pyrrolidinyl)sulfonyl]benzoate](/img/structure/B4403030.png)
![methyl 7-(4-ethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4403035.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4403041.png)
![N-[2-(4-allyl-2,6-dimethylphenoxy)ethyl]propan-2-amine hydrochloride](/img/structure/B4403046.png)
![benzyl {2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}carbamate](/img/structure/B4403051.png)
![N-(2-fluorophenyl)-2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4403054.png)
![1-[2-(4-benzylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4403058.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B4403070.png)
![{2-[3-(1H-imidazol-1-yl)propoxy]phenyl}methanol hydrochloride](/img/structure/B4403071.png)